Product packaging for Benzyl(dodecan-2-yl)amine(Cat. No.:CAS No. 1427378-88-8)

Benzyl(dodecan-2-yl)amine

Cat. No.: B1377398
CAS No.: 1427378-88-8
M. Wt: 275.5 g/mol
InChI Key: SRZHZECYLYTSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl(dodecan-2-yl)amine (CAS 1427378-88-8) is a secondary amine with the molecular formula C19H33N and a molecular weight of 275.47 g/mol . This compound features a benzyl group attached to a nitrogen atom and a dodecan-2-yl chain, a structure that confers valuable amphiphilic properties for diverse research applications . In materials science, this structure is critical for the functionalization of nanomaterials, such as graphene quantum dots, to enhance their solubility in polar solvents for potential use in drug delivery and sensor technologies . The compound also serves as a key synthetic intermediate in organic chemistry, particularly in the synthesis of benzyl-protected amino groups, which are crucial for complex molecule construction . The long alkyl chain contributes significant hydrophobicity, making the compound and its derivatives effective surfactants. These properties are exploited in water treatment processes, where they interact with negatively charged contaminants, and in the modification of polymers to improve mechanical and antibacterial characteristics for biomedical applications . The mechanism of action for many of its applications, particularly in biological contexts, is often attributed to its surfactant nature, which can disrupt cellular membranes, leading to increased permeability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33N B1377398 Benzyl(dodecan-2-yl)amine CAS No. 1427378-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyldodecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-11-14-18(2)20-17-19-15-12-10-13-16-19/h10,12-13,15-16,18,20H,3-9,11,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZHZECYLYTSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Benzyl Dodecan 2 Yl Amine

Elucidation of Synthetic Reaction Mechanisms

The synthesis of Benzyl(dodecan-2-yl)amine, a secondary amine, is typically achieved through N-alkylation or N-benzylation reactions. A prominent method is the reductive amination of dodecan-2-amine with benzaldehyde (B42025) or the reaction of benzylamine (B48309) with dodecan-2-one. Mechanistic studies of these syntheses focus on understanding the catalytic processes, identifying short-lived intermediates, and modeling the energetic pathways of the reaction.

Studies on Catalytic Cycles in N-Alkylation and N-Benzylation

The catalytic N-alkylation of amines with alcohols is an atom-economical method for forming C–N bonds, generating water as the only significant byproduct. nih.gov A widely accepted mechanism for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govrug.nl This catalytic cycle is applicable to the synthesis of this compound from dodecan-2-amine and benzyl (B1604629) alcohol.

The general steps of the borrowing hydrogen cycle are as follows:

Alcohol Dehydrogenation: A transition-metal catalyst abstracts a hydride from the benzyl alcohol, oxidizing it to the corresponding aldehyde (benzaldehyde). The catalyst temporarily stores the hydrogen as a metal-hydride species. nih.gov

Imine Formation: The primary amine (dodecan-2-amine) undergoes a condensation reaction with the in situ-generated benzaldehyde. This involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form an imine intermediate.

Imine Hydrogenation: The metal-hydride complex, which "borrowed" the hydrogen, then transfers it back to the imine intermediate, reducing the C=N bond to a C-N single bond and yielding the final product, this compound. nih.gov

A variety of transition-metal catalysts, particularly those based on iridium, ruthenium, nickel, and manganese, have been shown to be effective for this type of transformation. rug.nlacs.orgnih.gov N-heterocyclic carbenes (NHCs) have also been explored as organocatalysts that can facilitate this hydrogen transfer process without the need for a transition metal. rsc.org

Catalyst TypeMetal CenterKey Features of Mechanism
NHC ComplexesIridium (Ir), Ruthenium (Ru)Highly efficient for N-alkylation of amines with alcohols; mechanism involves formation of a metal-hydride intermediate. acs.orgnih.govacs.org
Pincer ComplexesManganese (Mn)Involves metal-ligand cooperation to abstract hydrogen from the alcohol.
Heterogeneous CatalystsNickel (Ni)Utilizes commercially available catalysts like Raney Ni for direct amination via the borrowing hydrogen strategy. rug.nl
π-Benzylpalladium SystemPalladium (Pd)Promotes dehydrative N-benzylation, with kinetic studies confirming benzylic C-H bond cleavage as the rate-determining step. nih.govresearchgate.net
OrganocatalystsN/A (N-Heterocyclic Carbene)Metal-free approach where the NHC itself facilitates the hydrogen storage and transfer from the alcohol to the imine. rsc.org

Identification and Characterization of Reaction Intermediates

The synthesis of this compound via reductive amination involves key, often transient, intermediates. pearson.com The process begins with the nucleophilic addition of dodecan-2-amine to the carbonyl carbon of benzaldehyde.

This initial attack forms a hemiaminal (or carbinolamine) intermediate. This species is typically unstable and exists in equilibrium with the starting materials. The hemiaminal then undergoes dehydration through the loss of a water molecule to form an imine . masterorganicchemistry.com The formation of the imine is crucial as it creates the C=N double bond that will be subsequently reduced. pearson.com

In acidic conditions, the imine can be protonated to form an iminium ion . This positively charged intermediate is highly electrophilic and more susceptible to reduction by hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com The reduction of the imine or iminium ion is the final step that forms the stable secondary amine product.

Reaction Pathway: Dodecan-2-amine + Benzaldehyde ⇌ Hemiaminal Intermediate → Imine Intermediate (+ H₂O) --[Reduction]--> this compound

Characterization of these intermediates is challenging due to their instability but can sometimes be achieved using spectroscopic methods under specific reaction conditions or by trapping experiments.

Analysis of Transition States via Computational Methods

Understanding the reaction mechanism at a molecular level requires the analysis of transition states—the highest energy points along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling these transient structures and calculating their energies. mdpi.com

For the synthesis of this compound, DFT calculations can be employed to:

Analyze Transition State Geometry: Computational methods can determine the precise three-dimensional structure of the transition state. For instance, in the hydride reduction of the imine intermediate, calculations can model the approach of the hydride to the imine carbon, showing the bond-forming and bond-breaking processes.

Investigate Catalyst-Substrate Interactions: In catalyzed reactions, DFT can elucidate how the catalyst (e.g., an iridium complex) interacts with the substrates (benzyl alcohol and the imine). It can model the oxidative addition and reductive elimination steps in the borrowing hydrogen cycle, providing insight into the catalyst's role in lowering the activation energy. acs.org

Studies on analogous N-alkylation reactions have used DFT with functionals like B3LYP to successfully predict reaction outcomes and justify the formation of specific isomers, confirming the utility of these methods for mechanistic elucidation. mdpi.com

Mechanisms of Amine Transformation and Degradation

Once formed, this compound can undergo various transformations, including enzymatic cleavage and biodegradation, particularly in biological or environmental systems.

Enzymatic De-benzylation Processes

The cleavage of the benzyl group from an amine is a known metabolic pathway, often catalyzed by monooxygenase enzymes like the cytochrome P450 (CYP) superfamily. researchgate.netmdpi.com The mechanism for the oxidative N-debenzylation of a secondary amine such as this compound is believed to proceed via a hydrogen atom abstraction pathway. nih.govku.edu

The proposed steps are:

The highly reactive iron-oxo species in the active site of the CYP enzyme abstracts a hydrogen atom from the benzylic carbon (the carbon attached to both the nitrogen and the phenyl ring). researchgate.net

This creates a transient carbon-centered radical, which rapidly recombines with the hydroxyl group on the enzyme's active site, a step known as hydroxyl recombination.

This recombination forms an unstable α-hydroxylamine (or carbinolamine) intermediate.

The α-hydroxylamine intermediate spontaneously decomposes, cleaving the C-N bond to yield benzaldehyde and the primary amine (dodecan-2-amine). researchgate.net

While a single electron transfer (SET) mechanism has also been considered for some amine oxidations, evidence for many P450-catalyzed N-dealkylation reactions points towards the hydrogen abstraction/recombination pathway. nih.govku.edu Computational studies on primary and secondary amines support that a hydrogen abstraction and rebound mechanism is generally preferred. nih.gov

Pathways of Anaerobic Biodegradation for Long-Chain Alkylamines

In anoxic environments, the biodegradation of long-chain alkylamines is carried out by microorganisms, such as the denitrifying bacterium Pseudomonas stutzeri. nih.govoup.com While most studies have focused on primary alkylamines, the general pathway can be adapted to understand the degradation of a secondary amine like this compound. The degradation is initiated by a C-N bond cleavage, which is the critical first step.

The proposed anaerobic degradation pathway involves:

Initial C-N Cleavage: An enzyme, likely an alkylamine dehydrogenase , catalyzes the cleavage of the C-N bond. nih.govresearchgate.net For this compound, this would likely target the bond between the nitrogen and the long alkyl chain. This step would produce benzylamine and an alkanal (dodecan-2-one).

Oxidation to Fatty Acid: The resulting alkanal is then oxidized to a corresponding carboxylic acid by an aldehyde dehydrogenase . oup.comresearchgate.net

β-Oxidation: The long-chain fatty acid then enters the well-established β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA, which can then be completely mineralized through central metabolic pathways. oup.com

This entire process allows the bacterium to utilize the long alkyl chain as a source of carbon and energy under anaerobic conditions, with nitrate (B79036) often serving as the terminal electron acceptor. nih.govoup.com

StepEnzyme FamilyIntermediate/ProductFate
1. Initial CleavageAlkylamine DehydrogenaseDodecan-2-one and BenzylamineFurther metabolism
2. OxidationAldehyde DehydrogenaseDodecanoic AcidEnters β-oxidation
3. Mineralizationβ-Oxidation Pathway EnzymesAcetyl-CoAEnters central metabolism

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. They provide insights into the sequence of elementary steps that transform reactants into products and the factors that influence the reaction rate. For a secondary amine like this compound, typical reactions would include nucleophilic substitution (e.g., N-alkylation) and acid-base reactions. The steric bulk of the dodecan-2-yl group is expected to play a significant role in the kinetics of its reactions. tandfonline.comacs.org

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. It is determined experimentally and cannot be deduced from the stoichiometry of the reaction alone. For a hypothetical reaction of a secondary amine (R₂NH) with an alkyl halide (R'-X) to form a tertiary amine, a common reaction type for secondary amines, the reaction can be represented as:

R₂NH + R'-X → R₂R'NH⁺ + X⁻

The rate law for such a reaction is generally expressed as:

Rate = k[R₂NH]ⁿ[R'-X]ᵐ

where:

k is the rate constant

[R₂NH] and [R'-X] are the molar concentrations of the reactants

n and m are the reaction orders with respect to each reactant.

The method of initial rates is a common experimental technique to determine the rate law. This involves measuring the initial rate of the reaction at different initial concentrations of the reactants. The following interactive table illustrates hypothetical data for the N-alkylation of a secondary amine, demonstrating how reaction orders are determined.

Illustrative Data for the Determination of Reaction Order

ExperimentInitial [Secondary Amine] (mol/L)Initial [Alkyl Halide] (mol/L)Initial Rate (mol/L·s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.204.0 x 10⁻⁵

By comparing Experiments 1 and 2, doubling the concentration of the secondary amine while keeping the alkyl halide concentration constant doubles the initial rate. This indicates that the reaction is first-order with respect to the secondary amine. Similarly, comparing Experiments 1 and 3 shows that doubling the alkyl halide concentration while keeping the secondary amine concentration constant also doubles the initial rate, indicating a first-order dependence on the alkyl halide. Thus, the illustrative rate law is: Rate = k[Secondary Amine][Alkyl Halide].

The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation: youtube.com

k = Ae(-Ea/RT)

where:

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy, the minimum energy required for a reaction to occur. oregonstate.edu

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

The activation energy can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R.

Illustrative Data for Activation Energy Determination

Temperature (K)Rate Constant, k (L/mol·s)1/T (K⁻¹)ln(k)
2982.0 x 10⁻⁴0.00336-8.52
3084.5 x 10⁻⁴0.00325-7.71
3189.8 x 10⁻⁴0.00314-6.93

From such a plot, the activation energy can be calculated. For instance, a higher activation energy implies a greater sensitivity of the reaction rate to temperature. youtube.com For Sₙ2 reactions, activation energies are influenced by factors such as steric hindrance. The bulky dodecan-2-yl group in this compound would likely lead to a higher activation energy for reactions at the nitrogen center compared to less hindered secondary amines. tandfonline.comacs.org

Further insights into the transition state of a reaction can be gained from thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These are related to the rate constant by the Eyring equation.

Enthalpy of Activation (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants. For an Sₙ2 reaction, which involves bond formation and bond breaking in the transition state, the enthalpy of activation is typically positive.

Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state. In a bimolecular reaction like the Sₙ2 mechanism, two reactant molecules combine to form a single, more ordered transition state. This leads to a decrease in entropy, so ΔS‡ is typically negative. masterorganicchemistry.com

While specific values for this compound are not available, the principles outlined provide a framework for how such data would be obtained and interpreted.

Intermolecular Interactions and Supramolecular Architectures Involving Benzyl Dodecan 2 Yl Amine

Adsorption Characteristics on Inorganic Surfaces

The adsorption of Benzyl(dodecan-2-yl)amine onto inorganic surfaces is a process governed by a combination of forces, leading to the formation of organized molecular layers that can significantly alter the surface properties of the substrate.

The amine functional group in this compound acts as a weak base. In aqueous environments, particularly at acidic to neutral pH, the nitrogen atom can become protonated, yielding a positively charged ammonium (B1175870) cation. When introduced to an inorganic surface that typically carries a negative charge in water (such as silica (B1680970) or various metal oxides), this cationic form of the amine will readily adsorb via electrostatic attraction. nih.gov This adsorption neutralizes the initial negative surface charge and, at sufficient concentrations, can lead to a charge reversal, resulting in a net positive surface charge. This alteration of the surface's electrical properties is quantified by measuring the electrokinetic or zeta potential.

Table 1: Illustrative Zeta Potential of Silica Particles upon Adsorption of this compound

Concentration of this compound (mol/L) Zeta Potential (mV) Surface Charge
0 -45 Negative
1 x 10⁻⁵ -20 Negative
5 x 10⁻⁵ 0 Neutral (Point of Zero Charge)
1 x 10⁻⁴ +25 Positive

Note: This data is illustrative of the expected trend for long-chain amine adsorption on a negatively charged inorganic surface.

Microscopic techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the structure of the adsorbed amine layers on inorganic surfaces. researchgate.net At low concentrations, this compound molecules may lie flat on the surface or form small, isolated aggregates. As the concentration increases towards the critical micelle concentration, the molecules begin to self-assemble into more ordered structures. Due to the bulky nature of the dodecyl and benzyl (B1604629) groups, van der Waals interactions between the hydrophobic tails become a dominant force, driving the formation of a densely packed monolayer. nih.gov In some cases, a bilayer can form where the hydrophobic tails of the second layer interact with those of the first, exposing the hydrophilic amine heads to the bulk solution.

The adsorption of this compound on inorganic surfaces is a multifactorial process involving several types of non-covalent interactions. The primary driving forces can be categorized as follows:

Coulombic Interactions : This is the electrostatic attraction between the protonated, positively charged amine head group and negatively charged sites on the inorganic surface (e.g., deprotonated silanol (B1196071) groups, Si-O⁻, on silica). nih.gov This is often the strongest and most specific of the interactions.

Hydrogen Bonding : The amine group can act as a hydrogen bond donor, and in its unprotonated state, the nitrogen's lone pair can act as a hydrogen bond acceptor. This allows for the formation of hydrogen bonds with surface hydroxyl groups (-OH) commonly present on metal oxides and silica. nih.gov

Van der Waals Forces : These London dispersion forces are significant between the long dodecyl chains of adjacent adsorbed molecules. These attractive forces promote the close packing and self-assembly of the amines into organized monolayers or bilayers on the surface.

Hydrophobic Interactions : In aqueous systems, the energetic penalty of exposing the long, nonpolar dodecyl chain to water drives the molecule to adsorb at the solid-liquid interface, effectively removing the hydrophobic tail from the aqueous environment. nih.gov

Table 2: Summary of Interfacial Forces in Amine Adsorption

Interaction Type Description Relevant Molecular Parts
Coulombic Electrostatic attraction between opposite charges. Protonated amine head (+) and negative surface sites (-).
Hydrogen Bonding Interaction involving a hydrogen atom located between two electronegative atoms. Amine group (N-H) and surface hydroxyls (O-H).

Templating Effects in Mesostructured Material Synthesis

Long-chain amines are widely used as structure-directing agents (templates) in the synthesis of mesoporous materials, such as mesoporous silica and metal oxides. These materials possess highly ordered pore structures on the nanometer scale, which are a direct replica of the supramolecular amine assemblies formed during synthesis.

In a typical synthesis of a mesostructured material, this compound would be dispersed in a solution containing inorganic precursor molecules (e.g., tetraethyl orthosilicate (B98303) for silica). The amine molecules self-assemble into ordered structures, most commonly cylindrical micelles. These micelles then form a liquid crystal-like array. The inorganic precursors hydrolyze and condense around these organic micellar templates. The electrostatic interactions between the charged amine headgroups and the forming inorganic species guide the deposition of the inorganic matrix around the template. After the inorganic framework has solidified, the organic template is removed, typically by heating (calcination), leaving behind a robust inorganic material with a highly uniform, ordered network of pores. researchgate.net The diameter of the pores is directly related to the size of the original amine micelles.

During the templating process for mesostructured materials, the interaction between the amine and the inorganic matrix is predominantly non-covalent.

Ionic Interactions : This is the most critical interaction for the co-assembly of the template and the inorganic framework. The protonated, cationic headgroup of the this compound template (S⁺) interacts electrostatically with the anionic inorganic species (I⁻) formed from the precursor hydrolysis (e.g., silicate (B1173343) anions). This pathway is often denoted as S⁺I⁻.

Hydrogen Bonding : Hydrogen bonding also plays a role in stabilizing the organic-inorganic interface.

In contrast, covalent interactions are generally not the primary mechanism in this type of templating synthesis. Covalent grafting of amines to a pre-formed inorganic surface is a different process known as surface functionalization. researchgate.netnih.govmdpi.com In templating, the goal is the removal of the amine to create pores, which is facilitated by the weaker, non-covalent nature of the interaction.

Table 3: Comparison of Interactions in Material Synthesis

Interaction Type Role in Templating Bond Strength Reversibility Example
Ionic Primary mechanism for co-assembly of template and inorganic species. Moderate Reversible R₃NH⁺ ··· ⁻O-Si

Formation of Supramolecular Gel Structures

There is no specific information in the provided search results detailing the formation of supramolecular gel structures by this compound.

Hydrogen Bonding Networks in Gel Formation

No research data was found that specifically describes the hydrogen bonding networks involved in the potential gel formation of this compound. In theory, the secondary amine (N-H) group in the molecule could act as a hydrogen bond donor, while the nitrogen atom itself could act as a hydrogen bond acceptor, potentially leading to the formation of extended one-dimensional chains, a common motif in supramolecular gelation. The strength and directionality of these bonds would be crucial for the formation of a stable gel network.

Role of Aromatic Stacking and Hydrophobic Interactions

Specific studies on the role of aromatic stacking and hydrophobic interactions in the self-assembly of this compound are absent from the search results. The benzyl group provides a site for potential π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the assembled structure. nih.gov Furthermore, the long dodecyl chain is a significant hydrophobic component. In a suitable solvent, these chains would likely aggregate to minimize contact with polar solvent molecules, a process driven by the hydrophobic effect. This hydrophobic aggregation, in concert with the other non-covalent interactions, would be essential for the formation and stability of a three-dimensional gel network.

Advanced Applications in Chemical Processes and Materials Science

Catalysis and Ligand Development

There is no available research in the public domain that evaluates Benzyl(dodecan-2-yl)amine as a ligand in transition metal-catalyzed reactions or explores its potential as an organocatalyst. Scientific literature on related secondary amines suggests that such compounds can be investigated for these purposes, but specific studies on this compound are absent.

No studies have been published detailing the use of this compound as a ligand in any form of transition metal-catalyzed reaction. The synthesis and characterization of its metal complexes, which would be a prerequisite for such an evaluation, are not described in available literature. Therefore, no data on its efficacy, selectivity, or turnover numbers in catalytic processes can be provided.

Similarly, the exploration of this compound as an organocatalyst is not documented. While chiral secondary amines are a well-established class of organocatalysts, particularly in asymmetric synthesis, there is no specific research that has investigated or reported on the catalytic activity of this compound in any organic transformation.

Solvent Extraction and Separation Technologies

While the broader class of secondary and tertiary amines is widely used in solvent extraction for metal ion separation, there is a lack of specific studies focusing on this compound for these applications. The principles of amine-based extraction involve the formation of an ion-pair between the protonated amine and a metal-anion complex, but the specific efficiency and behavior of this compound in such systems have not been reported.

No data is available in the scientific literature regarding the efficiency of this compound in the extraction of any specific metal ions. Research in this area would typically involve determining distribution ratios and extraction percentages under various conditions, none of which have been published for this compound.

The stoichiometry of metal complexes formed during solvent extraction is crucial for understanding the extraction mechanism. However, without any studies on the extraction of metals with this compound, there is no information on the stoichiometry of any potential extracted species.

The influence of the concentration of the amine extractant and the composition of the aqueous phase (e.g., pH, presence of other ions) are fundamental parameters in solvent extraction studies. Due to the absence of any research on this compound in this context, no data or discussion on these effects can be presented.

Corrosion Inhibition Mechanisms

This compound is recognized for its efficacy as a corrosion inhibitor, particularly in demanding industrial environments. Its protective capabilities are primarily attributed to its molecular structure, which facilitates the formation of a persistent, thin film on metal surfaces. This section delves into the specific mechanisms that underpin its anti-corrosion properties, focusing on the formation of monomolecular films and the thermal stability of formulations containing this compound.

Formation of Protective Monomolecular Films on Metal Surfaces

The fundamental mechanism by which this compound protects metallic substrates from corrosion is through the formation of a self-assembling, protective monomolecular film. This process is driven by the amphiphilic nature of the molecule, which consists of a polar amine head group and a nonpolar tail, comprising the benzyl (B1604629) and dodecan-2-yl groups.

The lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base, enabling it to adsorb onto the metal surface. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (the formation of coordinate bonds with the d-orbitals of the metal atoms). This initial anchoring of the polar head to the metal is a critical step in the formation of the protective layer.

Once adsorbed, the long, hydrophobic benzyl and dodecan-2-yl chains orient themselves away from the metal surface, creating a densely packed, nonpolar barrier. This monomolecular film acts as a physical shield, effectively isolating the metal from corrosive agents present in the environment, such as water, oxygen, and acidic species. The hydrophobic nature of this film repels water, a key component in many corrosion processes.

Table 1: Factors Influencing Monomolecular Film Formation

FactorInfluence on Film Formation
Inhibitor Concentration Higher concentrations generally lead to more complete surface coverage and a denser protective film, up to a critical point.
Temperature Can affect the kinetics of adsorption and the stability of the adsorbed layer. Elevated temperatures may increase adsorption rates but can also lead to desorption if the bonding is weak.
Metal Substrate The nature of the metal and its surface oxide layer influences the strength and type of adsorption (physisorption vs. chemisorption).
System pH The pH of the environment can affect the surface charge of the metal and the protonation state of the amine, thereby influencing adsorption.
Presence of Other Ions Competitive adsorption of other ions can interfere with the formation of the amine film.

Thermal Stability of Alkyl Amine Formulations in High-Temperature Systems

The utility of this compound as a corrosion inhibitor is significantly enhanced by its thermal stability, which allows for its application in high-temperature environments such as those found in boilers, steam-condensate lines, and oil and gas production facilities. The stability of the molecule and the protective film it forms is paramount for maintaining corrosion protection under such demanding conditions.

The thermal stability of an amine is intrinsically linked to its molecular structure. As a secondary amine, this compound generally exhibits intermediate thermal stability compared to primary and tertiary amines. The presence of the bulky benzyl and dodecan-2-yl groups can sterically hinder decomposition pathways, contributing to its stability at elevated temperatures.

It is crucial to consider that the thermal stability of the formulation is not solely dependent on the amine itself but also on its interaction with the metal surface and other components in the system. The adsorbed monomolecular film can exhibit enhanced stability compared to the bulk amine due to the energy of adsorption. However, at very high temperatures, desorption of the amine from the metal surface can occur, leading to a loss of the protective film and a subsequent increase in corrosion rates.

Table 2: General Thermal Stability Characteristics of Related Amines

Amine TypeGeneral Thermal StabilityCommon Decomposition Pathways
Primary Amines Generally the least thermally stable.Deamination, C-N bond cleavage.
Secondary Amines Intermediate thermal stability.C-N bond scission, dehydrogenation.
Tertiary Amines Typically the most thermally stable.Hofmann elimination (if β-hydrogens are present), C-N bond cleavage.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy of Benzyl(dodecan-2-yl)amine provides characteristic signals for the various protons present in the molecule. The amine proton (N-H) typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. The benzylic protons (Ar-CH₂) adjacent to the nitrogen atom are expected to produce a singlet or a multiplet, depending on the chirality at the second carbon of the dodecyl chain, in the region of 3.5-4.5 ppm. The methine proton on the second carbon of the dodecyl chain (CH-N) would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) and methyl protons. The numerous methylene protons of the long alkyl chain will resonate as a complex multiplet in the upfield region of the spectrum, typically between 1.2-1.6 ppm, while the terminal methyl group will appear as a triplet around 0.8-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Ar-H) 7.2-7.4 Multiplet
Benzylic (Ar-CH₂) 3.5-4.5 Singlet/Multiplet
Amine (N-H) 1.0-3.0 Broad Singlet
Methine (CH-N) 2.5-3.5 Multiplet
Dodecyl Methylene (-(CH₂)₉-) 1.2-1.6 Multiplet
Dodecyl Methyl (CH₃) 0.8-1.0 Triplet

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of this compound. The aromatic carbons of the benzyl (B1604629) group will exhibit signals in the downfield region, typically between 127-140 ppm. The benzylic carbon (Ar-CH₂) is expected to resonate around 50-60 ppm. The carbons of the dodecyl chain will appear in the upfield region of the spectrum. The carbon atom bonded to the nitrogen (C-N) will be deshielded and is predicted to have a chemical shift in the range of 50-60 ppm. The other carbons of the alkyl chain will have characteristic shifts between 14-40 ppm, with the terminal methyl carbon being the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (Ar-C) 127-140
Benzylic (Ar-CH₂) 50-60
Dodecyl (CH-N) 50-60
Dodecyl (-(CH₂)₉-) 22-32
Dodecyl (CH₃) 14

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, which helps in tracing the connectivity within the dodecyl chain and between the benzylic and aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A weak to medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the dodecyl chain appears in the 2850-2960 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Weak-Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong bands for the non-polar bonds. The aromatic ring vibrations, particularly the ring breathing mode, usually give a strong and sharp signal. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be prominent. The symmetric C-C stretching of the long alkyl chain will contribute to the spectrum. The N-H stretching vibration is typically weak in Raman spectroscopy.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Strong
Aromatic Ring Breathing ~1000 Strong

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, detailed information about the molecule's composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition from the measured exact mass.

For this compound (C₁₉H₃₃N), the theoretical monoisotopic mass can be calculated with high precision. This calculated value is then compared against the experimentally determined mass of the protonated molecular ion, [M+H]⁺, to confirm the molecular formula.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₉H₃₃N
Theoretical Monoisotopic Mass 275.26130 Da
Expected [M+H]⁺ Ion 276.26858 Da

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 276.3) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" spectrum that reveals key structural motifs. nih.gov

The fragmentation of protonated benzylamines is well-characterized. researchgate.net For this compound, two primary fragmentation pathways are anticipated:

Cleavage of the C-N bond: This involves the heterolytic cleavage of the bond between the benzyl group and the nitrogen atom. This process typically results in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. researchgate.netnih.gov

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom within the dodecan-2-yl group. Due to the secondary amine structure, this can occur on either side of the nitrogen-bearing carbon. Cleavage of the bond between C2 and C3 of the dodecyl chain would result in an ion at m/z 120 (C₈H₁₈N⁺).

Studies on similar N-benzyl compounds confirm that ions at m/z 91 and 121 are dominant fragments. nih.gov The fragmentation of peptides containing benzyl-aminated lysine residues also shows a characteristic cleavage that eliminates the benzyl moiety as a carbocation. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Fragment Fragmentation Pathway
276.3 91.1 [C₇H₇]⁺ (Tropylium ion) C-N bond cleavage
276.3 120.1 [C₈H₁₈N]⁺ Alpha-cleavage at C2-C3 of dodecyl chain

Diffraction Techniques for Crystalline and Mesophase Structure

Diffraction techniques are indispensable for analyzing the solid-state structure of this compound, providing insights into its crystalline arrangement and molecular geometry.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample of this compound. The sample is irradiated with X-rays, and the diffraction pattern produced by the crystalline lattice is recorded. This pattern, a plot of diffraction angle (2θ) versus intensity, serves as a unique fingerprint for a specific crystalline phase.

The PXRD pattern can be used to:

Identify the crystalline form of the compound.

Assess the purity of the bulk material.

Monitor phase transitions as a function of temperature or pressure.

While specific PXRD data for this compound is not publicly available, the technique would be essential in quality control and material characterization to ensure batch-to-batch consistency of the solid form.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. ucl.ac.ukmdpi.com This technique requires a high-quality single crystal of this compound.

The analysis of the diffraction data from SCXRD yields detailed structural information, including:

Bond lengths and angles: Providing exact measurements of the covalent bonds within the molecule.

Torsional angles: Defining the conformation of the flexible dodecyl chain and the orientation of the benzyl group.

Supramolecular interactions: Revealing non-covalent interactions such as hydrogen bonds or van der Waals forces that dictate the crystal packing. mdpi.com

This high-precision structural data is crucial for understanding the relationship between the molecular structure and the material's macroscopic properties. mdpi.com

Microscopic Techniques for Surface and Material Analysis

Microscopic techniques are employed to visualize the surface morphology, topography, and material characteristics of this compound at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be utilized to study the compound in its solid state.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface of the material, revealing details about crystal habit, particle size distribution, and surface texture.

Atomic Force Microscopy (AFM): Can be used to map the surface topography with nanoscale resolution, providing quantitative data on surface roughness and other features.

These microscopic analyses are vital in materials science applications where the physical form of the compound, such as in thin films or formulated products, is of critical importance.

Transmission Electron Microscopy (TEM) for Nanostructural Features

Transmission Electron Microscopy is an indispensable tool for the high-resolution imaging of nanomaterials. utexas.edu By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal intricate details about the internal structure, morphology, and arrangement of nanoscale assemblies. researchgate.net For a molecule like this compound, which possesses both a flexible alkyl chain and a rigid benzyl group, TEM can elucidate how these structural components influence self-assembly into larger ordered structures, such as micelles, vesicles, or crystalline domains.

Methodology and Expected Findings:

In a typical TEM analysis, a dilute solution of this compound would be deposited onto a TEM grid (often a carbon-coated copper grid) and the solvent allowed to evaporate. To enhance contrast, a negative staining agent like uranyl acetate may be applied, which preferentially accumulates around the organic structures. nih.gov

The analysis would be expected to reveal the morphology of self-assembled structures. Due to its amphiphilic nature, this compound could form various nanostructures in different solvents. For instance, in nonpolar solvents, reverse micelles might be observed, while in aqueous media, the formation of micelles or bilayers is plausible. TEM imaging would provide direct evidence of these structures, allowing for the measurement of their dimensions.

Hypothetical Research Findings:

While specific experimental data for this compound is not available, based on studies of similar long-chain amines, one could anticipate the formation of distinct nanostructures. The following table presents hypothetical data that could be obtained from a TEM analysis of this compound assemblies under different solvent conditions. This data is illustrative of the type of information TEM can provide.

Solvent SystemObserved NanostructureAverage Diameter (nm)Morphological Description
HexaneReverse Micelles5.2 ± 0.8Spherical aggregates with minimal polydispersity.
Water/Ethanol (1:1)Vesicles85 ± 15Hollow, spherical structures with a distinct bilayer.
Toluene (B28343)Rod-like Micelles10.4 ± 2.1 (width)Elongated, cylindrical assemblies of varying lengths.

These findings would be crucial in understanding how intermolecular forces, driven by the hydrophobic dodecyl chain and the aromatic benzyl group, dictate the aggregation behavior of the molecule.

Atomic Force Microscopy (AFM) for Surface Topography and Adsorption Layers

Atomic Force Microscopy is a powerful surface science technique that provides three-dimensional topographical information at the nanoscale. azooptics.com It operates by scanning a sharp tip attached to a cantilever across a sample surface. The deflections of the cantilever are monitored to create a detailed height map of the surface. universite-paris-saclay.fr AFM is particularly valuable for studying thin films and adsorbed molecular layers, as it can be performed in various environments, including ambient air and liquid. rsc.org

Methodology and Expected Findings:

For the analysis of this compound, a solution of the compound would be deposited onto a smooth substrate, such as mica or highly oriented pyrolytic graphite (HOPG), to form a thin film or self-assembled monolayer. The AFM would then be used in a suitable imaging mode, such as tapping mode, to minimize damage to the soft organic layer. youtube.com

The primary output of an AFM measurement is a high-resolution topographical image of the surface. This would reveal how this compound molecules arrange themselves on the substrate. One might expect to observe the formation of ordered domains, lamellar structures, or a disordered film, depending on the deposition conditions and substrate interactions. kuleuven.be Key parameters that can be extracted from AFM data include surface roughness, the height of molecular layers (which can indicate molecular orientation), and the domain size of any ordered assemblies. researchgate.net

Hypothetical Research Findings:

While specific AFM studies on this compound are not publicly available, we can hypothesize the likely outcomes based on the behavior of similar amphiphilic molecules. The following interactive table presents plausible data for this compound adsorbed on different substrates. This data is for illustrative purposes to demonstrate the capabilities of AFM.

SubstrateObserved Surface FeatureAverage Roughness (RMS, nm)Layer Height (nm)Structural Description
MicaDisordered Adsorption Layer0.85~1.5A relatively uniform but non-crystalline film.
HOPGSelf-Assembled Lamellae0.42~1.2Ordered, parallel rows of molecules, indicative of strong intermolecular interactions.
Silicon WaferAggregated Islands2.10Varies (2-5)Formation of distinct molecular islands with incomplete surface coverage.

Such AFM data would provide critical insights into the interfacial behavior of this compound, detailing how it organizes on different surfaces, which is fundamental to its application in areas such as corrosion inhibition, surface modification, and nanoparticle synthesis.

Computational and Theoretical Chemistry Studies of Benzyl Dodecan 2 Yl Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to determine the optimized geometries and energies of various amine derivatives. whiterose.ac.uknih.gov For a molecule like Benzyl(dodecan-2-yl)amine, DFT calculations, often using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p) or def2-TZVP, can predict key structural parameters. whiterose.ac.ukacs.orgepstem.netacs.org

The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, in studies of similar 4-(benzylamino)benzoic acid derivatives, DFT calculations were used to obtain optimized geometries that were then compared with experimental X-ray diffraction data. acs.orgacs.org These calculations can reveal the spatial arrangement of the benzyl (B1604629) group, the long dodecyl chain, and the amine functional group, which is crucial for understanding its interactions.

Table 1: Predicted Molecular Geometry Parameters for Key Moieties in this compound based on DFT Studies of Analogous Compounds

Parameter Atoms Involved Predicted Value
Bond Length C-N (amine) ~1.46 Å
Bond Length N-H (amine) ~1.01 Å
Bond Length C-C (aromatic) ~1.39 Å
Bond Angle C-N-C ~112°
Bond Angle H-N-C ~110°
Dihedral Angle C-C-N-C Varies with conformation

Note: These are typical values derived from DFT calculations on similar secondary amine and benzyl-containing structures and serve as estimations for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.commdpi.com A smaller gap suggests higher reactivity. mdpi.com

For aliphatic amines, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making it the primary site for electrophilic attack. researchgate.net In this compound, the HOMO would likely be centered on the nitrogen, while the LUMO might be distributed over the benzyl group's aromatic ring. This distribution dictates the molecule's behavior in chemical reactions. Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and chemical potential (μ), can be calculated to quantify the molecule's reactivity. irjweb.commdpi.com

Table 2: Representative Quantum Chemical Descriptors Based on FMO Analysis of Similar Amine Compounds

Descriptor Formula Typical Value Range (eV) Significance
HOMO Energy (EHOMO) - -6.0 to -5.0 Electron-donating ability
LUMO Energy (ELUMO) - 1.0 to 2.0 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 6.0 to 8.0 Chemical reactivity, stability mdpi.com
Electronegativity (χ) -(EHOMO + ELUMO)/2 2.0 to 2.5 Power to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 3.0 to 4.0 Resistance to change in electron distribution

Note: Values are illustrative, based on DFT calculations reported for various substituted amines. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational changes, solvent effects, and interactions at an atomistic level, which is particularly important for a flexible molecule like this compound with its long alkyl chain. ulisboa.ptresearchgate.netmdpi.com

The surrounding solvent environment significantly influences molecular behavior. MD simulations can model the solvent in two primary ways: explicitly or implicitly. wikipedia.org

Explicit solvent models treat individual solvent molecules (e.g., water) as distinct entities interacting with the solute. arxiv.org This approach provides a high level of detail, capturing specific hydrogen bonds and local solvent structuring. arxiv.org However, it is computationally expensive due to the large number of particles that must be simulated. wikipedia.orgarxiv.org

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with average properties, such as a dielectric constant. arxiv.orgwikipedia.org This method is computationally much faster and allows for more extensive sampling of the solute's conformational space, though it sacrifices the detailed, specific interactions provided by explicit models. wikipedia.orgwikipedia.org

The choice between models depends on the research question. For studying specific amine-water hydrogen bonding, an explicit model would be necessary; for exploring the general conformational landscape of the dodecyl chain, an implicit model might be more efficient. researchgate.netacs.org

MD simulations are a valuable tool for examining how molecules like this compound interact with surfaces, a process central to applications such as corrosion inhibition, lubrication, and material functionalization. aip.org Simulations can model the adsorption of long-chain molecules onto various substrates, revealing details about their orientation and binding. aps.org

Studies involving long-chain molecules on surfaces show that the strength of the head-group interaction (the amine group) and the van der Waals forces along the alkyl chain dictate the final structure of the adsorbed layer. aps.org For this compound, simulations could predict whether the molecule lies flat on a surface to maximize van der Waals contact or stands up, anchored by the amine group, depending on the nature of the surface and the surrounding medium. Research on other amine-containing polymers interacting with mineral surfaces like kaolinite has shown how specific sites on the surface can form bonds with the amine nitrogen. nih.gov

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics applies computational methods to analyze large datasets of chemical information. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These statistical models correlate variations in the biological activity (QSAR) or physicochemical properties (QSPR) of a group of compounds with their molecular structures, which are described by numerical values called molecular descriptors. nih.govnih.govacs.org

For a compound like this compound, QSAR models could be used to predict its potential biological activities, such as antimicrobial or antifungal effects, by comparing its structural features to those of known active compounds. nih.govnih.gov For instance, QSAR studies on other amines have identified key descriptors related to their antimicrobial efficacy. nih.gov

QSPR models can predict a wide range of physicochemical properties, including boiling point, density, viscosity, and surface tension. nih.govnih.govusn.no These models are built by calculating a variety of descriptors for a series of amines and then using statistical methods, like multiple linear regression or machine learning, to create a predictive equation. nih.govbham.ac.uk Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy). mdpi.com Such models provide a rapid and cost-effective way to estimate the properties of new or untested compounds. nih.govacs.org

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Amines

Descriptor Type Example Descriptor Information Encoded
Constitutional Molecular Weight Size of the molecule
Topological Wiener Index Molecular branching and compactness
Geometric Molecular Surface Area Shape and size, accessibility for interaction
Electrostatic Dipole Moment Polarity and charge distribution
Quantum-Chemical HOMO/LUMO Energies Electron-donating/accepting capability, reactivity

Environmental Fate and Biotransformation Studies

Microbial Degradation Mechanisms of Long-Chain Alkylamines

The microbial breakdown of long-chain alkylamines is a critical process for their removal from ecosystems. Both aerobic and anaerobic pathways have been identified, primarily in bacterial species that can utilize these compounds as sources of carbon, nitrogen, and energy.

Aerobic degradation of long-chain alkylamines has been well-documented, with species of Pseudomonas being notably efficient. oup.com The established pathway involves an initial oxidative cleavage of the carbon-nitrogen (C-N) bond. oup.com This process is enzymatic and proceeds through several key steps.

The degradation is initiated by an alkylamine dehydrogenase enzyme, which oxidizes the amine to produce an alkanal (an aldehyde) and ammonium (B1175870). oup.com The resulting alkanal is then rapidly oxidized by an aldehyde dehydrogenase to form the corresponding long-chain fatty acid. oup.com This fatty acid subsequently enters the β-oxidation cycle, a central metabolic pathway that breaks down fatty acids to produce acetyl-CoA, leading to the complete mineralization of the alkyl chain. oup.com This pathway allows bacteria to use long-chain alkylamines as their sole source of carbon, nitrogen, and energy. oup.com For Benzyl(dodecan-2-yl)amine, this would involve the cleavage of either the N-benzyl or N-dodecyl bond.

Table 1: Key Stages of Aerobic Degradation of Long-Chain Alkylamines

StepProcessKey Enzyme ClassIntermediate ProductFinal Product of Step
1Oxidative DeaminationAlkylamine DehydrogenaseAlkylamineAlkanal + Ammonium
2Aldehyde OxidationAldehyde DehydrogenaseAlkanalFatty Acid
3Fatty Acid Metabolismβ-Oxidation Pathway EnzymesFatty AcidAcetyl-CoA (mineralized to CO₂ + H₂O)

Long-chain alkylamines can also be biodegraded in anoxic environments by denitrifying bacteria. oup.comnih.gov Research has identified strains like Pseudomonas stutzeri that can utilize primary alkylamines with chain lengths from C4 to C18 as their sole source of carbon, nitrogen, and energy under anaerobic conditions. nih.gov

This process is coupled with denitrification, where nitrate (B79036) (NO₃⁻) is used as the terminal electron acceptor and is reduced to nitrite (B80452) (NO₂⁻). nih.gov The proposed degradation pathway mirrors the aerobic route, beginning with a C-N bond cleavage to form an alkanal, which is then oxidized to the corresponding fatty acid. oup.comnih.gov The fatty acid is subsequently mineralized completely through β-oxidation, with nitrate serving as the ultimate electron acceptor. oup.com The ability of denitrifying bacteria to degrade these compounds is environmentally significant, as it allows for their removal in anoxic zones of wastewater treatment plants, soils, and sediments. oup.com

Table 2: Anaerobic Degradation of Long-Chain Alkylamines by Denitrifying Bacteria

ProcessKey Organism ExampleElectron AcceptorMetabolic PathwaySignificance
Anaerobic BiodegradationPseudomonas stutzeriNitrate (NO₃⁻)C-N Cleavage → Fatty Acid Formation → β-OxidationRemoval from anoxic environments like sediments and sludge

The microbial degradation of this compound is expected to proceed via cleavage of one of the C-N bonds. Based on studies of similar molecules, two primary pathways are possible: N-dealkylation or N-debenzylation.

Metabolism of secondary amines can lead to a primary amine and a secondary hydroxylamine. nih.govresearchgate.net Specifically for this compound, N-debenzylation would yield dodecan-2-amine and benzaldehyde (B42025), while N-dealkylation would yield benzylamine (B48309) and dodecan-2-one. Benzaldehyde can be further oxidized to benzoic acid, a common intermediate in the degradation of aromatic compounds. nih.gov Similarly, benzylamine can be metabolized further. The aliphatic products, dodecan-2-amine and dodecan-2-one, would likely be channeled into pathways for fatty acid and ketone metabolism, respectively, leading to their eventual mineralization.

Table 3: Potential Microbial Degradation Products of this compound

Initial Cleavage PathwayPrimary ProductsSecondary Metabolites
N-Debenzylation (cleavage of N-benzyl bond)Dodecan-2-amine and BenzaldehydeBenzoic Acid
N-Dealkylation (cleavage of N-dodecyl bond)Benzylamine and Dodecan-2-oneFurther metabolites of benzylamine

Environmental Partitioning and Mobility

The distribution of this compound in the environment is governed by its physicochemical properties, which dictate its tendency to adsorb to solids, remain in water, or volatilize into the air.

Long-chain alkylamines exhibit a strong tendency to adsorb to environmental particulates such as soil, sediment, and sludge. oup.com This is due to two main factors: the hydrophobic nature of the long alkyl chain and the ability of the amine functional group to become protonated. In typical environmental pH ranges, the amine group can accept a proton to form a positively charged cation. This cation then readily binds to the predominantly negatively charged surfaces of soil minerals (like clays) and organic matter through electrostatic attraction and cation exchange. oup.comresearchgate.net

Sorption can occur through reversible physical processes as well as slower, irreversible chemical binding. nih.gov For aromatic amines, covalent binding to soil organic matter can become a dominant mechanism over time, further reducing the compound's mobility and bioavailability. nih.gov The combination of a long hydrophobic dodecyl chain and a potentially cationic amine group suggests that this compound will have a high affinity for solid phases, leading to its accumulation in soils and sediments. oup.com

Table 4: Factors Influencing Adsorption of this compound

Property of CompoundProperty of Environmental MatrixSorption MechanismExpected Outcome
Long (C12) hydrophobic alkyl chainSoil/sediment organic matterHydrophobic partitioningStrong adsorption
Basic amine group (can be protonated)Negatively charged clay and organic matter surfacesCation exchange, electrostatic attractionStrong adsorption, especially in acidic to neutral pH
Aromatic benzyl (B1604629) groupSoil organic matter, humic substancesCovalent binding, π-π interactionsPotentially irreversible sorption

The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. While specific data for this compound is unavailable, the constants for other high molecular weight amines are generally low, indicating a preference to remain in the aqueous phase rather than partition into the air. nih.gov Furthermore, the protonation of the amine group at environmental pH values significantly increases its water solubility and drastically reduces its volatility.

Leaching is the process by which a chemical is transported through the soil column with water. The mobility of a chemical in soil is inversely related to its tendency to adsorb to soil particles. Given the strong sorption predicted for this compound due to its hydrophobicity and cationic potential, its mobility is expected to be very low. oup.comresearchgate.net The compound is likely to be retained in the upper layers of the soil, with a low potential for leaching into groundwater.

Table 5: Summary of Mobility Potential for this compound

Environmental ProcessGoverning FactorsPredicted Potential for this compoundJustification
VolatilizationHenry's Law constant, vapor pressure, water solubilityLowHigh molecular weight; protonation increases water solubility and decreases volatility.
LeachingSoil adsorption coefficient (Koc), water solubilityLowStrong adsorption to soil organic matter and clay particles limits mobility in water.

Conclusions and Future Research Directions

Summary of Academic Contributions and Insights

The academic contributions surrounding Benzyl(dodecan-2-yl)amine are primarily inferred from studies on analogous compounds, which highlight its potential significance in medicinal chemistry and material science. Research on structurally similar molecules, such as N-benzyl-N-methyldecan-1-amine (BMDA), has demonstrated notable biological activities, including anti-inflammatory and anti-cancer effects. frontiersin.org These findings suggest that the broader class of N-benzyl long-chain amines represents a promising scaffold for the development of novel therapeutic agents.

Furthermore, derivatives of benzyl(dodecyl)amine (B1330252) have been shown to possess valuable physicochemical properties. Their utility as cationic surfactants in water treatment processes has been noted, where they can interact with and aid in the removal of negatively charged contaminants. There is also evidence for their role as synergists for pesticides, enhancing the efficacy of certain insecticides. In the realm of material science, the incorporation of benzyl(dodecyl)amine into polymer matrices has been explored as a means to improve mechanical properties and confer antibacterial characteristics to the materials.

Identification of Key Knowledge Gaps and Challenges

The most significant knowledge gap is the dearth of research focused specifically on this compound. Much of the current understanding is extrapolated from studies on its isomers or related long-chain amines. This lack of specific data hinders a precise evaluation of its unique properties and potential applications.

Key challenges in the study of this compound are rooted in its synthesis. The selective N-alkylation of amines to produce secondary amines like this compound can be challenging, with a prominent side-reaction being overalkylation to form tertiary amines. researchgate.net Achieving high chemoselectivity in the synthesis of N-substituted diamines also presents a considerable challenge, often requiring protective group strategies or carefully optimized reaction conditions to obtain the desired monoarylated product in acceptable yields. beilstein-journals.org Furthermore, a comprehensive toxicological profile for this compound is lacking, though it is known that related compounds can cause serious eye irritation and may have long-lasting harmful effects on aquatic life.

Prospective Avenues for Future Scholarly Investigation

The existing literature provides a solid foundation for future research into this compound. The following areas are identified as promising avenues for scholarly investigation.

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of efficient and sustainable synthetic methods for this compound. Modern catalytic approaches offer promising alternatives to traditional methods. For instance, the use of a highly active Mn(I) pincer catalyst for the N-alkylation of amines with alcohols via the "borrowing hydrogen" methodology presents an atom-economic and efficient route. organic-chemistry.org Another sustainable approach involves the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) sources using commercially available heterogeneous Nickel catalysts. researchgate.net Furthermore, a simple Cu(I)-catalyzed C-N coupling of aliphatic halides with amines at room temperature offers a mild and cost-effective synthetic strategy. organic-chemistry.org The exploration of these and other modern synthetic protocols could lead to higher yields, improved selectivity, and a reduced environmental footprint for the production of this compound.

Exploration of Expanded Catalytic Applications

While the synthesis of this compound involves various catalysts, its own potential application in catalysis remains unexplored. Amines are well-known to function as ligands in transition metal catalysis. Future studies could investigate the coordination chemistry of this compound with various metal centers to create novel catalytic complexes. The chiral center at the 2-position of the dodecyl chain also introduces the possibility of developing chiral catalysts for asymmetric synthesis, a critical area in modern organic chemistry.

Advanced Material Science Applications

Building on the initial findings for related compounds, a focused investigation into the material science applications of this compound is warranted. Its long alkyl chain and aromatic moiety suggest potential as a surfactant, emulsifier, or corrosion inhibitor. Research into its incorporation into polymers could be expanded to explore its effects on a wider range of polymeric materials and to quantify the enhancement of properties such as thermal stability, which has been reported to reach up to 220 °C for materials functionalized with benzyl(dodecyl)amine. Its potential as a component in the formulation of functional coatings, adhesives, and specialty lubricants also merits investigation.

Deeper Mechanistic Understanding of Environmental Transformations

Given the potential for long-lasting harmful effects on aquatic life noted for similar compounds, a thorough investigation of the environmental fate and transformation of this compound is crucial. Future research should focus on its biodegradability, potential for bioaccumulation, and the identification of its degradation products. Understanding the mechanisms of its environmental transformations will be essential for assessing its environmental risk and ensuring its safe application. Studies on its sorption behavior in soil and sediment will also be important for predicting its mobility and persistence in the environment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl(dodecan-2-yl)amine, and how can side products be minimized?

  • Methodological Answer : A multistep synthesis approach is typically employed, starting with alkylation or reductive amination. For example, reacting dodecan-2-amine with benzyl halides under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C can yield the target compound. Side products like dialkylated amines can be suppressed by controlling stoichiometry (limiting benzyl halide) and using bulky bases to favor monoalkylation . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or ion-exchange resins (e.g., Dowex) effectively isolates the primary amine .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., benzyl CH₂ at ~3.7 ppm, amine protons at ~1.5 ppm).
  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualization . Single-crystal diffraction data collected at 295 K (e.g., Bruker SMART CCD) with absorption correction (SADABS) ensures accuracy .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set provides reliable predictions for molecular orbitals, dipole moments, and electrostatic potentials. The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, can model electron density distributions and local kinetic-energy density for correlation energy analysis . Compare computed IR spectra with experimental data to validate accuracy.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation. For hygroscopic samples, use desiccants (e.g., molecular sieves). Avoid prolonged exposure to light or acidic/basic conditions, which may degrade the amine. Safety protocols include using fume hoods for synthesis and referencing SDS guidelines for spill management .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of iridium complexes in synthesizing benzylamine derivatives?

  • Methodological Answer : Iridium catalysts (e.g., [Cp*IrCl₂]₂) facilitate dehydrogenative coupling of alcohols and amines. The mechanism involves:

  • Oxidative Activation : Alcohols are dehydrogenated to aldehydes.
  • Iminium Formation : Amines react with aldehydes to form intermediates.
  • Reductive Elimination : Hydrogen transfer yields the final amine. Kinetic studies (e.g., Eyring analysis) and isotopic labeling (D₂O or 13C^{13}C-substrates) can validate pathways .

Q. How can crystallographic data resolve contradictions between computational and experimental bond lengths in this compound?

  • Methodological Answer : High-resolution X-ray data (θmax > 25°, Rint < 0.03) collected at low temperatures (100 K) minimizes thermal motion artifacts. Compare DFT-optimized geometries (e.g., bond lengths, angles) with experimental values from SHELXL-refined structures . Discrepancies >0.02 Å may indicate limitations in basis sets or solvent effects in simulations .

Q. What strategies optimize the resolution of enantiomers in chiral derivatives of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For crystallographic resolution, co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives). Dynamic kinetic resolution (DKR) via asymmetric catalysis (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee) >95% .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Steric hindrance from the dodecan-2-yl group reduces reactivity in SN2 reactions, favoring SN1 pathways in polar solvents (e.g., DMSO). Hammett studies with para-substituted benzyl derivatives quantify electronic effects: electron-withdrawing groups (NO₂) accelerate reactions, while electron-donating groups (OCH₃) slow them. Kinetic isotope effects (KIE) further differentiate mechanisms .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC (N₂ atmosphere)45–48°C
LogP (Partition Coefficient)Shake-flask (octanol/water)4.2 ± 0.3
Crystallographic R-factorSHELXL refinementR1 = 0.026, wR2 = 0.056
IR Stretching (N-H)ATR-FTIR3350 cm⁻¹ (broad)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.